molecular formula C4H10N2O2 B12961833 (2R,3R)-2-Amino-3-hydroxybutanamide

(2R,3R)-2-Amino-3-hydroxybutanamide

Katalognummer: B12961833
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: PZUOEYPTQJILHP-PWNYCUMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-hydroxybutanamide can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone. These reactions involve selective transformations to obtain the desired stereoisomer with high optical purity .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microbial fermentation processes. These processes utilize engineered microorganisms to produce the compound efficiently and sustainably .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amino alcohols[5][5].

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2-Amino-3-hydroxybutanamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (2R,3R)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. It can inhibit the formation of biofilms and reduce the virulence of certain bacterial pathogens by interfering with surface proteins and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-2-Amino-3-hydroxybutanamide: Another stereoisomer with different biological activity.

    (2R,3S)-2-Amino-3-hydroxybutanamide: A meso compound with unique properties.

    (2S,3R)-2-Amino-3-hydroxybutanamide: Known for its antibacterial activity.

Uniqueness

(2R,3R)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C4H10N2O2

Molekulargewicht

118.13 g/mol

IUPAC-Name

(2R,3R)-2-amino-3-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1

InChI-Schlüssel

PZUOEYPTQJILHP-PWNYCUMCSA-N

Isomerische SMILES

C[C@H]([C@H](C(=O)N)N)O

Kanonische SMILES

CC(C(C(=O)N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.